

Tropicamide-d3 CAS number and chemical identifiers

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Compound of Interest

Compound Name: Tropicamide-d3

Cat. No.: B12401672

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In-Depth Technical Guide to Tropicamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tropicamide-d3**, a deuterated analog of the muscarinic acetylcholine receptor antagonist, Tropicamide. This document details its chemical identifiers, its role in quantitative analysis, and the underlying pharmacological signaling pathways.

Core Data Presentation

Chemical Identifiers and Properties of Tropicamide-d3

The following table summarizes the key chemical identifiers and physical properties of **Tropicamide-d3**.

Identifier	Value	Source
CAS Number	2673270-13-6	[1] [2]
Molecular Formula	C ₁₇ H ₁₇ D ₃ N ₂ O ₂	[1] [2]
Molecular Weight	287.38 g/mol	[1] [2]
Synonyms	N-(Ethyl-2,2,2-d ₃)-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide, Ro 1-7683-d ₃	[1]

Experimental Protocols

Quantitative Analysis of Tropicamide in Biological Matrices using UPLC-MS/MS with a Deuterated Internal Standard

Stable isotope-labeled compounds like **Tropicamide-d₃** are ideal internal standards for quantitative mass spectrometry assays due to their similar physicochemical properties to the analyte and distinct mass, allowing for accurate correction of matrix effects and procedural losses. The following is a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tropicamide in biological samples, adapted for the use of **Tropicamide-d₃** as an internal standard.[\[3\]](#)[\[4\]](#)

1. Sample Preparation (Liquid-Liquid Extraction)

- To 100 µL of plasma or tissue homogenate, add a known concentration of **Tropicamide-d₃** solution as the internal standard.
- Add 1 mL of ethyl acetate as the extraction solvent.
- Vortex the mixture for 5 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. Chromatographic Conditions

- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: C8 column (e.g., 2.1 mm x 50 mm, 1.7 μ m particle size)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (proportions to be optimized, e.g., 70:30 v/v).
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 $^{\circ}$ C
- Injection Volume: 5 μ L

3. Mass Spectrometric Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Hypothetical):
 - Tropicamide: Precursor ion (m/z) \rightarrow Product ion (m/z)
 - **Tropicamide-d3**: Precursor ion (m/z) \rightarrow Product ion (m/z) (Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of Tropicamide and **Tropicamide-d3** into the mass spectrometer.)
- Source Parameters:
 - Capillary Voltage: To be optimized (e.g., 3.0 kV)

- Source Temperature: To be optimized (e.g., 150 °C)
- Desolvation Temperature: To be optimized (e.g., 400 °C)
- Gas Flows (Nitrogen): To be optimized

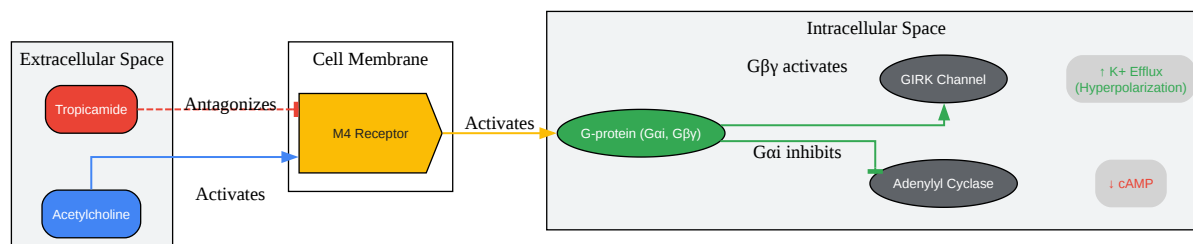
4. Data Analysis

- Quantification is performed by calculating the peak area ratio of the analyte (Tropicamide) to the internal standard (**Tropicamide-d3**).
- A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
- The concentration of Tropicamide in the unknown samples is then determined from the calibration curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tropicamide

Tropicamide is a non-selective muscarinic acetylcholine receptor antagonist, with a notable affinity for the M4 subtype. Muscarinic receptors are G-protein coupled receptors (GPCRs). The M4 receptor primarily couples to the G α i subunit of the heterotrimeric G-protein.

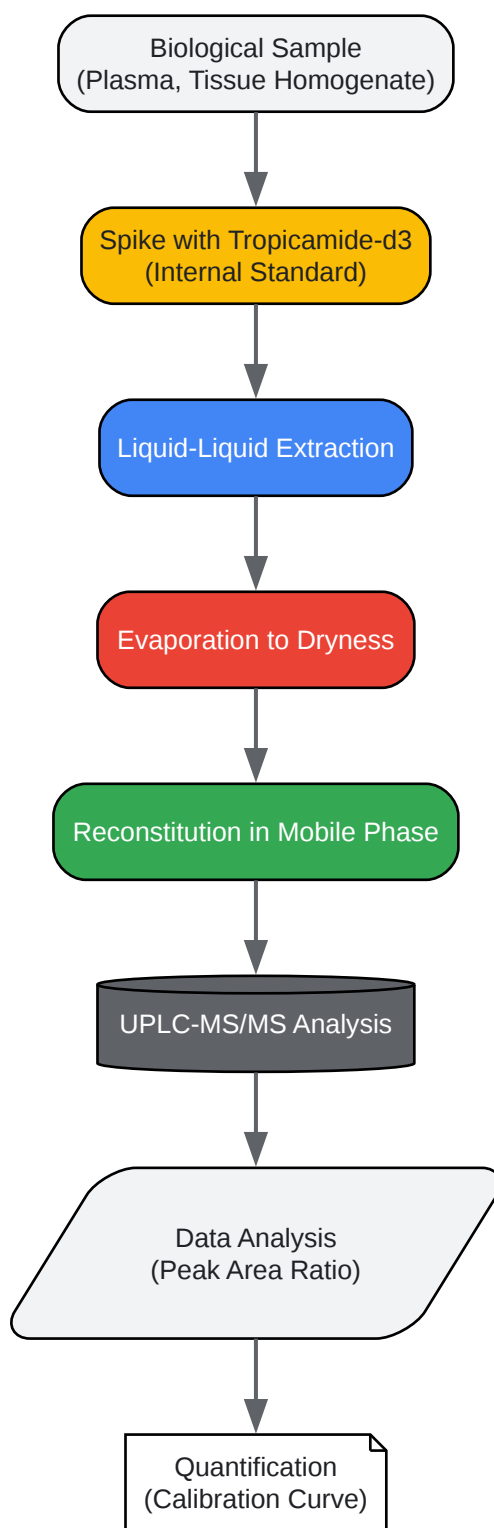


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Tropicamide's Antagonistic Action on the M4 Receptor Signaling Pathway.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Tropicamide in a biological sample using **Tropicamide-d3** as an internal standard.



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Workflow for Tropicamide Quantification using a Deuterated Internal Standard.

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